molecular formula C20H17Cl2NO3 B12154492 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12154492
M. Wt: 390.3 g/mol
InChI Key: CYIMQYXGTXTWTR-UHFFFAOYSA-N
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Description

6-Chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a chromeno-oxazinone core substituted with chlorine atoms, methyl groups, and a 2-chlorobenzyl moiety. Its structure combines a fused chromene ring system with an oxazinone ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

6-chloro-9-[(2-chlorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H17Cl2NO3/c1-11-12(2)20(24)26-18-14(11)7-17(22)19-15(18)9-23(10-25-19)8-13-5-3-4-6-16(13)21/h3-7H,8-10H2,1-2H3

InChI Key

CYIMQYXGTXTWTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable chromene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R₁ (Position 6) R₂ (Position 9) R₃ (Position 3) R₄ (Position 4) Key Differences
Target Compound Cl 2-Chlorobenzyl CH₃ CH₃ Reference compound for comparison
9-(2,4-Dichlorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Cl 2,4-Dichlorophenyl CH₃ CH₃ Additional Cl at phenyl para-position; increased lipophilicity
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one H 3-Methoxybenzyl H C₃H₇ Methoxy (electron-donating) vs. chloro (electron-withdrawing); propyl vs. methyl
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-...-oxazin-4-one CF₃ 4-Hydroxybutyl 3,4-Dimethoxyphenyl H Trifluoromethyl enhances metabolic stability; hydroxybutyl increases polarity
  • Chlorine vs.
  • Methyl vs. Propyl Groups : The 3,4-dimethyl configuration in the target compound reduces steric bulk compared to 4-propyl analogs, possibly improving membrane permeability .

Physicochemical Properties

Melting points and solubility vary with substituents. For example:

Table 2: Thermal and Spectral Data

Compound Name Melting Point (°C) Molecular Weight Notable Spectral Features (NMR, IR)
Target Compound Not reported ~392.3 (calc.) Expected δ 7.2–7.4 ppm (aromatic H), 1700 cm⁻¹ (C=O stretch)
9-(4-Hydroxypentyl)-3-(4-methoxyphenyl)-2-methyl-...-oxazin-4-one 160–161 400.2 δ 6.8–7.3 ppm (aryl H); IR: 3450 cm⁻¹ (OH stretch)
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-...-oxazin-4-one 137–139 447.4 δ 4.2 ppm (CH₂OH); ¹⁹F NMR: -62 ppm (CF₃)
  • Hydroxyalkyl Chains : Compounds with longer hydroxyalkyl sidechains (e.g., n=4 vs. n=3) exhibit higher melting points due to increased hydrogen bonding .
  • Trifluoromethyl Groups : Introduce distinct ¹⁹F NMR signals and enhance thermal stability .

Biological Activity

The compound 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, which have garnered interest in pharmacological research. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17Cl2N1O2\text{C}_{18}\text{H}_{17}\text{Cl}_2\text{N}_1\text{O}_2

Biological Activity Overview

Research indicates that compounds similar to 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that related compounds possess significant antimicrobial properties against a range of pathogens.
  • Antioxidant Activity : The ability to scavenge free radicals has been documented in similar oxazine derivatives.
  • Anti-inflammatory Effects : Compounds with structural similarities have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on a series of oxazine derivatives revealed that certain structural modifications enhance antimicrobial efficacy. The compound was tested against various bacterial strains using the disk diffusion method. Results indicated that it exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results demonstrated that the compound effectively scavenged free radicals in a concentration-dependent manner.

Concentration (µg/mL) DPPH Scavenging (%)
1025
5055
10085

Anti-inflammatory Activity

In vitro studies showed that the compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value for NO production inhibition was found to be 30 µM.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxazine ring may interact with enzymes involved in inflammatory pathways.
  • Membrane Disruption : Antimicrobial effects could result from disruption of bacterial cell membranes.
  • Radical Scavenging : The presence of electron-rich moieties facilitates interaction with free radicals.

Case Studies

A notable case study involved the synthesis and evaluation of several oxazine derivatives where the target compound was included. The study highlighted its potential as an anti-inflammatory agent with low cytotoxicity against normal human cells.

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